Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Overview
Description
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:
- High gastrointestinal absorption is predicted . The compound is predicted to be able to cross the blood-brain barrier . No specific information available. No specific information available. These properties can significantly impact the bioavailability of the compound.
Biological Activity
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies.
- Chemical Formula : CHBrNO
- Molecular Weight : 284.12 g/mol
- CAS Number : 1072944-71-8
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells and viruses .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been tested against various inflammatory markers, showing significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, including bacteria and fungi. Its structure allows it to interact with bacterial cell walls or inhibit critical metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound in vitro. The compound was tested on various cancer cell lines, demonstrating significant cytotoxicity through the inhibition of DHODH, leading to apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in rats, compounds structurally similar to this compound exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The results indicated a dose-dependent reduction in inflammation markers .
Case Study 3: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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